molecular formula C26H27N3O9 B11474763 ethyl 5-{[6-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methyl}-4,5-dihydro-1,2-oxazole-3-carboxylate

ethyl 5-{[6-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methyl}-4,5-dihydro-1,2-oxazole-3-carboxylate

Cat. No.: B11474763
M. Wt: 525.5 g/mol
InChI Key: ZISNCBCDDYKLGW-UHFFFAOYSA-N
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Description

ETHYL 5-{[6-(2-AMINO-3-CYANO-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-4-YL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYL}-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, oxo, and methoxy groups

Preparation Methods

The synthesis of ETHYL 5-{[6-(2-AMINO-3-CYANO-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-4-YL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYL}-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the chromen ring system, followed by the introduction of the amino and cyano groups. The final steps involve the formation of the oxazole ring and the esterification to introduce the ethyl carboxylate group. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts and solvents.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 5-{[6-(2-AMINO-3-CYANO-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-4-YL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYL}-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding and hydrophobic interactions, with its targets. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Similar compounds include other chromen derivatives and oxazole-containing molecules. Compared to these compounds, ETHYL 5-{[6-(2-AMINO-3-CYANO-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-4-YL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYL}-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE is unique due to its specific combination of functional groups and its potential for diverse applications. Similar compounds include:

  • Chromen derivatives with different substituents.
  • Oxazole-containing molecules with varying side chains.

This detailed article provides a comprehensive overview of ETHYL 5-{[6-(2-AMINO-3-CYANO-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-4-YL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYL}-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H27N3O9

Molecular Weight

525.5 g/mol

IUPAC Name

ethyl 5-[[6-(2-amino-3-cyano-5-oxo-4,6,7,8-tetrahydrochromen-4-yl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C26H27N3O9/c1-4-34-26(31)15-9-12(38-29-15)8-13-19(22(33-3)24-23(21(13)32-2)35-11-36-24)18-14(10-27)25(28)37-17-7-5-6-16(30)20(17)18/h12,18H,4-9,11,28H2,1-3H3

InChI Key

ZISNCBCDDYKLGW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C(=C3C(=C2OC)OCO3)OC)C4C(=C(OC5=C4C(=O)CCC5)N)C#N

Origin of Product

United States

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